molecular formula C15H15NO2 B2632321 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-16-3

4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2632321
CAS No.: 74442-16-3
M. Wt: 241.29
InChI Key: RDLYBUUOPNXVDW-UHFFFAOYSA-N
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Description

4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione ( 74442-16-3) is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is supplied for laboratory research use only. This compound is part of the pyrrolo[3,2,1-ij]quinoline family of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their wide range of potential biological activities . Research into analogous structures has shown that the pyrroloquinoline core is a privileged structure in drug discovery . Recent scientific investigations have highlighted derivatives of this scaffold, particularly 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one, as promising candidates for the development of novel dual-inhibitor anticoagulants that target key enzymes in the blood coagulation cascade, Factors Xa and XIa . The presence of specific substituents, such as the tetramethyl groups on this core structure, contributes to its unique physicochemical and steric properties, which can be critical for optimizing interactions with biological targets . Researchers can utilize this compound as a key synthetic intermediate or as a building block for the design and synthesis of new molecules with potential pharmacological activity. For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)14(16)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLYBUUOPNXVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has shown that derivatives of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exhibit significant anticancer properties. For instance, studies have synthesized hybrid compounds based on this core structure that demonstrate potent inhibition against various cancer cell lines. A notable study identified several derivatives with IC50 values indicating strong cytotoxic effects on cancer cells, suggesting their potential as lead compounds for developing new anticancer therapies .

2. Anticoagulant Properties
Recent investigations into the anticoagulant activity of pyrroloquinolinedione derivatives have revealed their ability to inhibit coagulation factors such as Xa and XIa. This suggests that these compounds could be developed into therapeutic agents for managing blood clotting disorders . The molecular docking studies conducted indicate a strong binding affinity to these targets, further supporting their potential in anticoagulation therapy.

Biological Research

1. Enzyme Inhibition
The compound has been explored for its inhibitory effects on various enzymes. For example, several derivatives have been tested for their ability to inhibit specific kinases involved in cancer progression. The findings suggest that modifications to the pyrroloquinolinedione structure can enhance enzyme selectivity and potency .

2. Chemoprotective Effects
Research into the chemoprotective properties of this compound indicates its potential role in protecting cells from oxidative stress and DNA damage. These properties are crucial for developing agents that can mitigate the adverse effects of chemotherapy .

Materials Science

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The synthesis of thin films from this compound has shown promising results in enhancing device performance.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityIdentified several derivatives with IC50 < 10 µM against breast and lung cancer cell lines .
Study 2Anticoagulant PropertiesDemonstrated selective inhibition of coagulation factors with potential therapeutic applications .
Study 3Enzyme InhibitionShowed significant inhibition rates against kinases linked to tumor growth .
Study 4Organic ElectronicsDeveloped thin films exhibiting high charge mobility suitable for OLED applications .

Mechanism of Action

The mechanism of action of 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, highlighting substituent variations and biological activities:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity (IC₅₀ or Inhibition %) Key References
This compound (Target) 4,4,6,8-CH₃ 241.290 Broad-spectrum anticoagulant (Xa/XIa)
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 8-OCH₂CH₃, 4,4,6-CH₃ 274.1436 Moderate factor Xa inhibition
6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]-1,2-dione 6-(4-Cl-C₆H₄), 4,4-CH₃ 340.1097 Enhanced XIa selectivity
(Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[...]-4-one 8-I, 4,4,6-CH₃, thioxothiazolidinone 412.25 Dual Xa/XIa inhibition (~80% at 10 µM)
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[...]-1,2-dione 6-C₆H₅, 4,4,6-CH₃ 305.37 Limited anticoagulant activity
8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[...]-1,2-dione 8-OCH₃, 4,4,6-CH₃ 271.30 Weak Xa inhibition

Key Findings

Substituent Effects on Activity :

  • Methyl Groups : The tetramethyl substitution in the target compound (positions 4, 4, 6, 8) optimizes hydrophobic interactions with coagulation factor binding pockets, contributing to its broad-spectrum activity .
  • Halogenation : Introduction of iodine at position 8 (e.g., 8-Iodo derivative) enhances dual Xa/XIa inhibition, likely due to improved halogen bonding with serine proteases .
  • Aromatic Substituents : A 4-chlorophenyl group at position 6 (e.g., 6-(4-Cl-C₆H₄)) increases selectivity for factor XIa, possibly due to steric hindrance limiting Xa binding .

Hybrid Derivatives: Compounds fused with thioxothiazolidinone moieties (e.g., (Z)-5-(8-Iodo-...-4-one) exhibit superior anticoagulant profiles, with ~80% inhibition of both Xa and XIa at 10 µM. This is attributed to the additional hydrogen-bonding capacity of the thioxo group . Coumarin hybrids (e.g., (E)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene] derivatives) show moderate Xa inhibition but lack dual activity, highlighting the importance of the pyrroloquinoline core for multimodal effects .

Synthetic Accessibility: The target compound and its analogues are synthesized via oxalyl chloride-mediated cyclization of tetrahydroquinoline precursors, with yields >60% after recrystallization . Bromination or iodination at position 8 requires specific reagents (e.g., N-bromosuccinimide or I₂ in dioxane/pyridine), with halogenated derivatives showing improved pharmacokinetic properties .

Contradictions and Limitations

  • While the tetramethyl derivative demonstrates broad anticoagulant activity, its 6-phenyl analogue (CAS 443321-71-9) shows negligible activity, suggesting excessive steric bulk at position 6 disrupts target binding .
  • Methoxy substituents (e.g., 8-OCH₃) reduce potency compared to halogenated or alkylated derivatives, likely due to decreased lipophilicity .

Biological Activity

4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS Number: 74442-16-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antitumor, and chemoprotective effects.

Chemical Structure

The compound's structure can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. A study utilizing the Prediction of Activity Spectra for Substances (PASS) software highlighted its potential as an anti-inflammatory agent , antitumor compound , and chemoprotective agent with probabilities exceeding 50% for these activities .

Antitumor Activity

In vitro studies have demonstrated that derivatives of pyrroloquinoline compounds can inhibit various protein kinases associated with cancer progression. For instance:

  • Inhibition Rates : Compounds derived from this class showed moderate to high inhibitory activity against kinases such as JAK3 and cRAF with IC50 values ranging from 0.25μM0.25\mu M to 0.78μM0.78\mu M .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines. The exact pathways remain under investigation but suggest a dual role in modulating immune responses and reducing inflammation .

Chemoprotective Properties

Chemoprotective effects have been predicted with significant probabilities (58–72%), indicating its potential to protect cells from damage by carcinogens or oxidative stress .

Data Table: Biological Activities of this compound

Activity Effect IC50 (µM) Reference
AntitumorInhibition of JAK30.46
AntitumorInhibition of cRAF0.34
Anti-inflammatoryCytokine inhibitionNot specified
ChemoprotectiveCell protection>50% probability

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the effectiveness of pyrroloquinoline derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells.
  • Case Study on Anti-inflammatory Properties : In an experimental model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain indicators compared to control groups.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?

The compound is synthesized via modified Stolle reactions using substituted hydroquinoline hydrochlorides and oxalyl chloride. Key steps include:

  • Cyclization : Reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochlorides with oxalyl chloride in toluene under reflux (1–1.5 hours) without Lewis acid catalysts .
  • Selective oxidation : Use of m-chloroperbenzoic acid (m-CPBA) in THF at −2 to −3°C, followed by room-temperature stirring (4–5 hours) to avoid polymerization of dihydroquinoline intermediates .
  • Substituent introduction : Halogenation (e.g., bromination with N-bromosuccinimide in DMF) or iodination (I₂ in dioxane:pyridine) at position 8 to enable further functionalization .

Q. How can structural characterization of this compound be reliably performed?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, methyl groups at positions 4,4,6,8 show distinct splitting patterns due to steric and electronic environments .
  • HPLC-HRMS : Validates molecular weight (exact mass: 410.1456 for C₂₁H₂₂N₄O₃S derivatives) and detects impurities during oxidation or reduction steps .
  • X-ray crystallography : Resolves stereochemical ambiguities in dihydroquinoline derivatives, particularly for spirocyclic or fused-ring systems .

Advanced Research Questions

Q. What mechanistic pathways govern the oxidation of this compound with m-CPBA?

Oxidation proceeds via:

  • Epoxidation : m-CPBA adds to the carbonyl group, forming an intermediate oxaziridine.
  • Recyclization : The pyrrolo-dione fragment undergoes ring expansion to form 1,3-oxazino[5,4,3-ij]quinoline-1,3-diones (64–86% yield), favored over 1,4-oxazine isomers due to lower transition-state energy (supported by DFT calculations) .
  • Substituent effects : Electron-donating groups (e.g., methyl) at position 8 enhance reaction rates, while bulky substituents (e.g., phenyl) do not sterically hinder the process .

Q. How do computational methods aid in predicting biological activity for derivatives of this compound?

  • Molecular docking : SOL docking program evaluates binding to coagulation factors (e.g., Factor Xa/XIa). Threshold SOL scores (>10 cluster population, RMSD <1.4 Å vs. crystallized ligands) identify inhibitors .
  • QSAR modeling : Substituents at position 6 (e.g., methyl vs. phenyl) correlate with anticoagulant activity. For example, 6-phenyl derivatives show 2× higher Factor XIa inhibition than methyl analogs .

Q. What strategies mitigate side reactions during reduction or condensation reactions?

  • Hydrazine reduction : Selective reduction of the C1=O carbonyl group (vs. C2=O) using aqueous hydrazine hydrate yields 4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones (59–78% yield). Excess hydrazine or prolonged reaction times trigger decarboxylation .
  • Condensation control : Refluxing with rhodanines in ethanol (p-TSA catalyst) avoids polymerization. Monitoring via TLC (silica F₂₅₄ plates) ensures reaction completion .

Q. How does substituent electronic nature influence reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., 8-fluoro): Enhance oxidative stability but reduce nucleophilicity, requiring harsher conditions for Suzuki-Miyaura couplings.
  • Electron-donating groups (e.g., 8-methoxy): Accelerate Pd-mediated couplings (e.g., with arylboronic acids) but increase risk of over-oxidation .

Methodological Considerations

Q. Critical Challenges & Solutions

  • Polymerization of dihydroquinolines : Minimized by low-temperature oxidation (−3°C) and strict stoichiometric control of m-CPBA .
  • Decarboxylation during reduction : Avoided by limiting hydrazine reaction time to 2–3 hours .
  • Stereochemical ambiguity : Resolved via NOESY NMR or X-ray analysis of crystalline intermediates .

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